(S)-3-amino-1-benzylazepan-2-one is a chiral compound with significant relevance in organic chemistry and medicinal applications. It is classified as an amino azepane, a type of cyclic amine characterized by a seven-membered ring containing nitrogen. The compound is recognized for its potential bioactive properties and serves as a versatile building block in the synthesis of complex organic molecules.
The compound's IUPAC name is (3S)-3-amino-1-benzylazepan-2-one, and its molecular formula is C13H18N2O. It has been cataloged in various chemical databases, including PubChem and BenchChem, which provide detailed information about its structure, properties, and potential applications . The classification of this compound falls under the broader category of azepanes, which are cyclic compounds containing nitrogen atoms within their ring structure.
The synthesis of (S)-3-amino-1-benzylazepan-2-one typically involves several key steps:
In industrial settings, optimized reaction conditions are employed to enhance yield and purity, often utilizing advanced chiral catalysts and continuous flow reactors to improve efficiency.
The molecular structure of (S)-3-amino-1-benzylazepan-2-one features a seven-membered azepane ring with an amino group at the 3-position and a benzyl group at the 1-position. The compound's structural formula can be represented as follows:
Key Structural Data:
(S)-3-amino-1-benzylazepan-2-one participates in various chemical reactions typical for amino compounds. These include:
These reactions are crucial for developing new medicinal compounds or modifying existing ones for enhanced efficacy .
The mechanism of action for (S)-3-amino-1-benzylazepan-2-one involves its interaction with specific molecular targets such as enzymes or receptors. By binding to these targets, the compound can modulate their activity, influencing various biochemical pathways. This interaction is particularly relevant in pharmacological contexts where the compound may serve as a precursor or active agent in therapeutic applications.
(S)-3-amino-1-benzylazepan-2-one exhibits several notable physical and chemical properties:
These properties are essential for determining the compound's behavior in various chemical environments and its suitability for specific applications .
(S)-3-amino-1-benzylazepan-2-one has diverse applications across several scientific fields:
Nitrogen-containing heterocycles represent a cornerstone of medicinal chemistry, with seven-membered azepane rings emerging as privileged scaffolds due to their conformational flexibility and bioisosteric potential. The discovery of azepanone derivatives, specifically 3-aminobenzazepan-2-ones, arose from systematic efforts to expand bioactive heterocyclic libraries beyond traditional five- and six-membered rings (e.g., piperidines, pyrrolidines). Early synthetic work in the late 20th century identified the azepanone core’s capacity to mimic peptide turn structures, enabling interactions with diverse biological targets. The introduction of the benzyl moiety at N1 and the stereospecific amino group at C3—particularly the (S)-enantiomer—significantly enhanced binding affinities and selectivity profiles. This structural optimization was driven by the need for metabolically stable alternatives to endogenous neuropeptides and enzyme inhibitors, positioning (S)-3-amino-1-benzylazepan-2-one as a versatile pharmacophore [1] [6].
Table 1: Evolution of Key Azepanone-Based Scaffolds in Drug Discovery
Scaffold Type | Structural Features | Primary Therapeutic Targets | Historical Impact |
---|---|---|---|
Simple Azepanones | Unsubstituted or alkyl-substituted | Serine proteases | Limited metabolic stability |
1-Arylazepan-2-ones | Aromatic N-substitution (e.g., phenyl, benzyl) | GPCRs, ion channels | Improved target engagement |
3-Amino-1-benzylazepan-2-ones | Chiral C3 amino group + N-benzyl | NMDARs, cholinesterases, σ receptors | Enhanced selectivity and CNS penetration |
The (S)-3-amino-1-benzylazepan-2-one scaffold exemplifies three critical advances in heterocyclic design:
Recent studies focus on three underexplored dimensions of (S)-3-amino-1-benzylazepan-2-one:
Table 2: Documented Biological Activities of (S)-3-Amino-1-benzylazepan-2-one Derivatives
Biological Target | Reported Activity | Key Structural Determinants | Potential Therapeutic Application |
---|---|---|---|
σ1 Receptors | High affinity (Kᵢ < 10 nM) [4] | C3-(S)-amino group, N1-benzyl | Neuropathic pain |
N-Methyl-D-aspartate Receptors (NMDARs) | Allosteric modulation [3] | Free amino group orientation | Neurodegenerative diseases |
Acetylcholinesterase (AChE) | Inhibition (IC₅₀ ~ nM range) [6] | Protonatable nitrogen, hydrophobic elements | Alzheimer’s disease |
Butyrylcholinesterase (BuChE) | Moderate inhibition (IC₅₀ ~ µM) [6] | Ring size, C3 substituents | Cognitive enhancement |
Table 3: Synthetic Approaches to Azepanone Scaffolds
Method | Key Steps | Yield Range | (S)-Enantiomer Access | Limitations |
---|---|---|---|---|
Ring Expansion of Piperidines | Beckmann rearrangement or diazo insertion | 15–40% | Requires chiral auxiliaries | Low stereocontrol |
Reductive Amination/Cyclization | N-benzylation → keto acid reduction → lactamization | 25–60% | Enzymatic resolution | Multi-step, protecting groups needed |
Asymmetric Hydrogenation | Catalytic hydrogenation of enamide precursors | 45–85% | Direct (up to 99% ee) | Specialized catalysts required |
The most significant knowledge gap remains the in vivo validation of target engagement specificity. Unlike optimized triazole derivatives with clear cellular efficacy against cancer models [1], (S)-3-amino-1-benzylazepan-2-one lacks proof of mechanism in complex disease phenotypes, necessitating advanced pharmacological tool compounds [3] [6]. Future research must address these gaps to unlock the scaffold’s full therapeutic potential.
CAS No.: 92292-84-7
CAS No.: 16143-80-9
CAS No.: 31063-73-7
CAS No.: 73545-11-6
CAS No.: 2409072-20-2
CAS No.: 83864-14-6